(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
(5Z)-2-(3-Chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a Z-configuration benzylidene group at position 5 and a 3-chloroanilino substituent at position 2. The 4-propoxyphenyl group in the benzylidene moiety introduces electron-donating properties due to the oxygen atom and propyl chain, which may enhance solubility or modulate biological interactions. This compound belongs to a broader class of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs, which are synthesized via condensation reactions under mild conditions, yielding high purity and excellent yields .
Properties
Molecular Formula |
C19H17ClN2O2S |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)imino-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-10-24-16-8-6-13(7-9-16)11-17-18(23)22-19(25-17)21-15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3,(H,21,22,23)/b17-11- |
InChI Key |
UTOWIGRBOCESKP-BOPFTXTBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloroaniline with 4-propoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a research compound with the molecular formula C19H17ClN2O2S and a molecular weight of 372.9 g/mol. The IUPAC name for this compound is (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one.
Research Applications
Thiazole derivatives, including (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one, are recognized for diverse biological activities, including anticancer properties .
CDK2 Inhibitors
- Thiazole derivatives have potential as CDK2 inhibitors .
- In one study, a novel series of thiazole-hydrazine derivatives were synthesized and tested for antiproliferative activities against four cancer cell lines .
- One compound, St.18, exhibited the highest potency, being two-fold more potent than the roscovitine positive control against this target . It was observed to arrest the cell cycle at the G2/M phase of HepG2 and have apoptotic effects on the same cell lines .
- Docking studies indicated that these derivatives are well accommodated within the binding pocket of CDK2, engaging in various binding interactions with seven amino acid residues .
CDK2 and EGFR Inhibition
- Thiazolidinone analogs have been tested for their anticancer activities by targeting CDK2 and EGFR, as well as the apoptotic effect observed in three caspases (3, 8, and 9) .
- St.21 and St.22 demonstrated strong inhibitory activity against CDK2 and EGFR and also increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
- Molecular docking simulations revealed that the test compounds were stabilized within the active site cavity of the target proteins, forming hydrogen bonds and π-hydrophobic binding interactions with some amino acids .
Other Activities
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)imino]-5-(4-propoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiazol-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Flexibility: The benzylidene group at position 5 tolerates diverse substituents, including aryl (e.g., 4-propoxyphenyl, phenoxyphenyl) and heteroaryl (e.g., thiophene) groups. Electron-donating groups (e.g., propoxy) enhance solubility, while electron-withdrawing groups (e.g., trifluoromethyl in ) may improve binding affinity .
Physicochemical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 5c (251–253°C) and 5d (256–258°C) exhibit higher thermal stability due to hydrogen bonding from hydroxyl and morpholine groups .
- The target compound’s 4-propoxyphenyl group likely reduces crystallinity compared to analogs with rigid substituents (e.g., dichlorophenyl in ).
Biological Activity: Analogs with thioxothiazolidinone moieties (e.g., 4b) show antifungal activity, while pyrrolidin-1-yl derivatives (e.g., Autotaxin inhibitor) demonstrate enzyme inhibition .
Crystallographic and Conformational Insights
- Planarity : Most analogs adopt a planar conformation in the thiazol-4-one core, facilitating π-π stacking in crystal lattices. Exceptions include compounds with bulky substituents (e.g., 4-propoxyphenyl) that introduce torsional strain .
- Hydrogen Bonding : Morpholin-1-yl and hydroxyl groups form robust hydrogen-bonding networks, as seen in 5c and 5d, enhancing thermal stability .
Biological Activity
(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative with notable biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology.
- Molecular Formula : C19H17ClN2O2S
- Molecular Weight : 372.9 g/mol
- CAS Number : 354776-94-6
Biological Activity Overview
Thiazolidinone derivatives, including (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one, have been extensively studied for their diverse biological activities. These include:
- Anticancer Activity : Significant research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antioxidant Properties : These compounds exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial and fungal pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
Case Studies
- Study on Cytotoxicity :
- Mechanism of Action :
Antioxidant Activity
Thiazolidinone compounds have also been evaluated for their antioxidant properties. These compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. The antioxidant activity was assessed using the TBARS assay, revealing that certain modifications to the thiazolidinone structure significantly enhance its efficacy .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
